molecular formula C20H18F3N3O2 B2760114 (1H-indol-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421473-23-5

(1H-indol-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2760114
CAS No.: 1421473-23-5
M. Wt: 389.378
InChI Key: FSDVSQKZCNKOJE-UHFFFAOYSA-N
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Description

The compound “(1H-indol-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule that features an indole core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the piperidine ring, and the attachment of the trifluoromethyl-substituted pyridine. Typical synthetic routes might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Piperidine Ring Formation: This can be synthesized via hydrogenation of pyridine or through cyclization reactions.

    Attachment of the Trifluoromethyl-Substituted Pyridine: This step might involve nucleophilic substitution reactions or coupling reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or piperidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structures.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, triflates, and other leaving groups.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-2-yl)(4-(pyridin-2-yl)piperidin-1-yl)methanone
  • (1H-indol-2-yl)(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

The presence of the trifluoromethyl group in “(1H-indol-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” might confer unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.

Properties

IUPAC Name

1H-indol-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)14-5-6-18(24-12-14)28-15-7-9-26(10-8-15)19(27)17-11-13-3-1-2-4-16(13)25-17/h1-6,11-12,15,25H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDVSQKZCNKOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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